4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid
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Overview
Description
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid is an organic compound with a complex structure that includes an ethoxy group, a nitro group, and an amino group attached to a phenyl ring, along with a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nitration of 4-ethoxyaniline to introduce the nitro group, followed by coupling with a suitable butenoic acid derivative under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-((4-ethoxyphenyl)amino)-4-oxobut-2-enoicacid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and ethoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-ethoxy-2-nitroaniline
- N-(4-ethoxy-2-nitrophenyl)acetamide
- 4-ethoxy-2-nitrophenyl isocyanate
Uniqueness
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoicacid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H12N2O6 |
---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(E)-4-(4-ethoxy-2-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-7H,2H2,1H3,(H,13,15)(H,16,17)/b6-5+ |
InChI Key |
FLESIQSNLIUBLG-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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